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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1289993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
5-Bromo-2,3-difluorobenzaldehyde. Due to the limited availability of experimentally derived
spectra in public databases, this guide presents a combination of reported mass spectrometry
data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The
predictions are based on the analysis of the parent compound, 2,3-difluorobenzaldehyde, and
established principles of substituent effects in spectroscopy. This document also includes
detailed experimental protocols for acquiring such spectra and a workflow diagram for spectral
analysis.

Introduction

5-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde, a class of
compounds of significant interest in medicinal chemistry and materials science due to their
utility as versatile synthetic intermediates. The precise characterization of such molecules is
paramount, and spectral analyses are the cornerstone of this process. This guide serves as a
valuable resource for researchers working with this compound, providing essential data for its
identification and characterization.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 5-Bromo-2,3-
difluorobenzaldehyde.
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Table 1: Mass Spectrometry Data

Parameter Value Source
Molecular Formula C7H3BrrF20

Molecular Weight 220.99 g/mol

Mass-to-charge ratio (m/z) 221.1 ([M+H]H) [1]

Predicted Fragmentation: Under electron ionization (El), the molecule is expected to exhibit a
prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the
aldehyde proton (-1 amu), the formyl radical (-29 amu), and potentially the bromine atom
(-79/81 amu), leading to characteristic isotopic patterns for bromine-containing fragments.

Table 2: Predicted *H NMR Spectral Data

Prediction Basis: The chemical shifts and coupling constants are predicted based on the known
spectrum of 2,3-difluorobenzaldehyde and the anticipated electronic effects of the bromine
substituent at the 5-position. The bromine atom is expected to induce a downfield shift on the
adjacent protons.

Predicted Chemical ) o Predicted Coupling
Proton _ Predicted Multiplicity

Shift (8, ppm) Constant (J, Hz)
Aldehyde-H ~10.3 S
H-4 ~7.8 dd JH-F) =8, J(H-H) =2
H-6 ~7.6 dd J(H-F) =6, J(H-H) = 2

Table 3: Predicted **C NMR Spectral Data

Prediction Basis: The chemical shifts are predicted based on the spectrum of 2,3-
difluorobenzaldehyde and the substituent effect of bromine on the aromatic ring. Carbons
directly bonded to fluorine will exhibit large C-F coupling constants.
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Carbon Predicted Chemical Shift (3, ppm)
C=0 ~188

C-1 ~125

C-2 (C-F) ~155 (d)

C-3 (C-F) ~145 (d)

C-4 ~130

C-5 (C-Br) ~120

C-6 ~115

Table 4: Predicted *°F NMR Spectral Data

Prediction Basis: The chemical shifts are predicted based on typical values for fluoroaromatic
compounds. The two fluorine atoms will show coupling to each other and to the aromatic

protons.
_ Predicted Chemical Shift (9, _ o
Fluorine Predicted Multiplicity
ppm)
F-2 -130 to -140 d
F-3 -145to -155 d

Table 5: Predicted IR Spectral Data

Prediction Basis: The vibrational frequencies are predicted based on the characteristic
absorption bands for aromatic aldehydes and halogenated benzene derivatives.
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Predicted Absorption Range

Functional Group Intensity
(cm~)

C-H (aromatic) stretch 3100 - 3000 Medium

C-H (aldehyde) stretch 2850 - 2750 Medium

C=0 (aldehyde) stretch 1710 - 1690 Strong

C=C (aromatic) stretch 1600 - 1450 Medium-Strong

C-F stretch 1300 - 1100 Strong

C-Br stretch 700 - 500 Medium-Strong

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of 5-Bromo-2,3-difluorobenzaldehyde for *"H NMR and
50-100 mg for 13C NMR.

o Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDClIs, Acetone-
de, or DMSO-ds) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical
shift referencing.

o Cap the NMR tube securely.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.
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o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled single-pulse sequence.

o

Number of Scans: 1024 or more, depending on concentration.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-220 ppm.
e Instrument Parameters (**F NMR):

o Spectrometer: Operating at the appropriate frequency for °F nuclei (e.g., 376 MHz on a
400 MHz instrument).

o Pulse Sequence: Standard single-pulse sequence, with and without proton decoupling.
o Number of Scans: 64-256.
o Relaxation Delay: 1-2 seconds.

o Spectral Width: A suitable range to cover aromatic fluorine signals (e.g., -100 to -180
ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 5-Bromo-2,3-difluorobenzaldehyde sample directly
onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e |nstrument Parameters:

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

[e]

Scan Range: 4000-400 cm~2.

Number of Scans: 16-32.

(¢]

[¢]

Resolution: 4 cm~1.

A background spectrum of the clean, empty ATR crystal should be collected prior to

[¢]

sample analysis.

Mass Spectrometry (MS)

e Sample Introduction:
o For a solid sample, direct insertion probe (DIP) can be used.

o Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or
acetonitrile) and introduced via direct infusion or through a gas chromatograph (GC-MS)
or liquid chromatograph (LC-MS).

e Instrument Parameters (Electron lonization - El):
o lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.

o Source Temperature: 200-250 °C.
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o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.
o Scan Range: m/z 50-500.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final
structural elucidation using the combined spectral data.

Sample Preparation

5-Bromo-2,3-difluorobenzaldehyde

Dissolution in . Dissolution in
Deuterated Solvent 2elle Ermge (ATl Volatile Solvent

uisition

NMR Spectrometer

FT-IR Spectrometer Mass Spectrometer

(1H, 13C, 19':)

Data Analysis
Che.mlcal Shiftss Functional Group Molecular lon,
Coupling Constants, e .
. Identification Fragmentation Pattern
Integration

Structure Elucidation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 5-Bromo-2,3-difluorobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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